![molecular formula C14H11N3O5 B2998149 N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 2097919-43-0](/img/structure/B2998149.png)
N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide, also known as Bif-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Bif-1 has been found to play a crucial role in regulating autophagy, a cellular process that helps in the removal of damaged or dysfunctional components of the cell. In
作用機序
N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide regulates autophagy by interacting with Beclin-1, a key regulator of the autophagy pathway. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide binds to Beclin-1 and enhances its interaction with other proteins involved in the autophagy pathway, leading to the induction of autophagy. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has also been found to regulate other cellular processes such as apoptosis and endocytosis.
Biochemical and Physiological Effects:
N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been shown to induce autophagy and promote cell survival in various cancer cell lines. It has also been found to protect against neurodegeneration in animal models of Parkinson's disease. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been found to play a crucial role in regulating mitochondrial dynamics, which is essential for maintaining cellular homeostasis. Dysregulation of mitochondrial dynamics has been linked to various diseases such as cancer and neurodegenerative disorders.
実験室実験の利点と制限
N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has also been found to be non-toxic and well-tolerated in animal models. However, N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has some limitations as well. It has poor solubility in water, which can make it challenging to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide research. One potential application is in the treatment of cancer. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been shown to induce autophagy and promote cell survival in various cancer cell lines. It could be used in combination with chemotherapy to enhance its effectiveness. Another potential application is in the treatment of neurodegenerative disorders. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been found to protect against neurodegeneration in animal models of Parkinson's disease. It could be further studied for its potential in the treatment of other neurodegenerative disorders such as Alzheimer's disease. Additionally, N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide could be further studied for its role in regulating mitochondrial dynamics, which could have implications for the treatment of various diseases.
合成法
The synthesis of N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide involves the condensation of 2,3-bifuran-5-carboxaldehyde and 3-amino-1,2-oxazole in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to yield N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide. The purity of the compound is then confirmed using various analytical methods such as HPLC and NMR spectroscopy.
科学的研究の応用
N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been found to play a crucial role in regulating autophagy, a cellular process that helps in the removal of damaged or dysfunctional components of the cell. Dysregulation of autophagy has been linked to various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been shown to induce autophagy and promote cell survival in various cancer cell lines. It has also been found to protect against neurodegeneration in animal models of Parkinson's disease.
特性
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-13(14(19)16-12-4-6-21-17-12)15-7-10-1-2-11(22-10)9-3-5-20-8-9/h1-6,8H,7H2,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCDKOLOJSOKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNC(=O)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2998066.png)
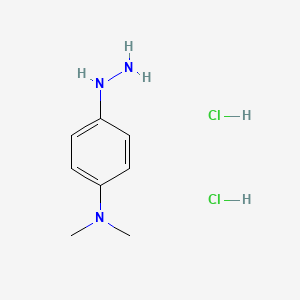
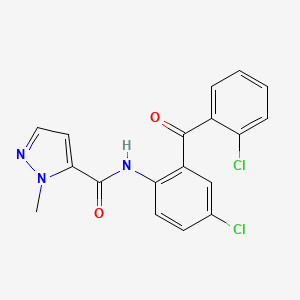
![2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2998073.png)
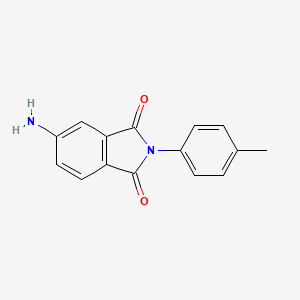
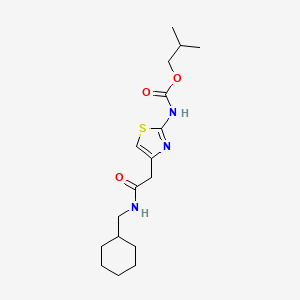
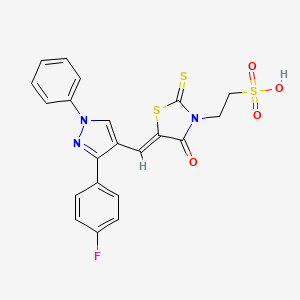
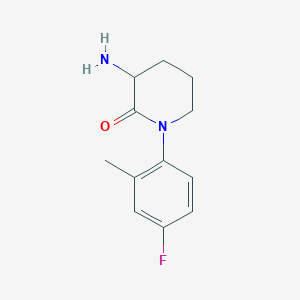
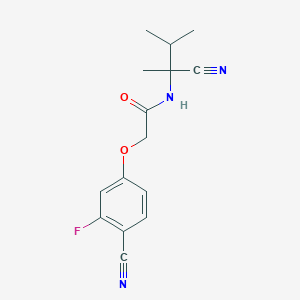
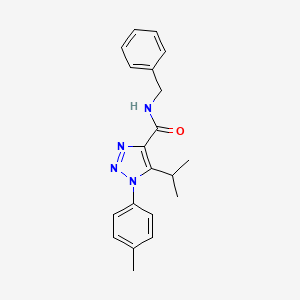
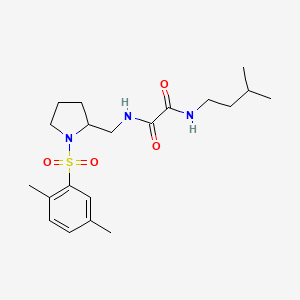
![2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2998087.png)

